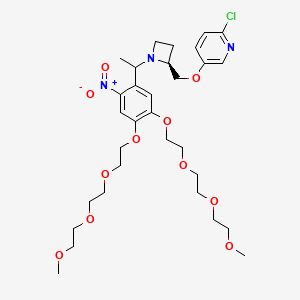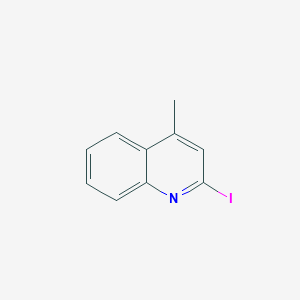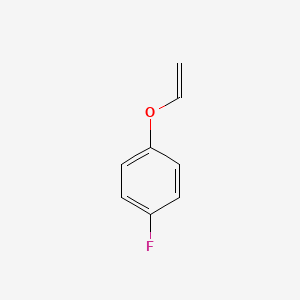
Selenetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenetane is a four-membered ring compound containing selenium. It is part of a broader class of selenium-containing heterocycles, which are relatively rare compared to their sulfur analogs, thietanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenetane can be synthesized through several methods. One common approach involves the thermal cycloaddition of vinyl ethers to transition-metal-coordinated selenoaldehydes . Another method includes the use of rhenium carbonyl complexes of 3,3-dimethylthis compound as catalysts . Additionally, the synthesis of mesocyclic polyselenacycloalkanes, such as 1,5,9-triselenacyclododecane, has been achieved using these catalysts .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s sensitivity and the need for precise reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Selenetane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3,3-dimethylthis compound has been studied extensively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Selenetane has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which selenetane exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound can act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparación Con Compuestos Similares
Thietane: A sulfur analog of selenetane, thietane is more extensively studied and has a broader range of applications.
Oxetane: An oxygen analog, oxetane is known for its use in pharmaceuticals and materials science.
Telluratane: A tellurium analog, telluratane is less common but shares some chemical properties with this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its selenium atom, which imparts distinct chemical properties compared to its sulfur, oxygen, and tellurium analogs. These properties include higher reactivity and the ability to form stable complexes with transition metals, making this compound a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
287-28-5 |
|---|---|
Fórmula molecular |
C3H6Se |
Peso molecular |
121.05 g/mol |
Nombre IUPAC |
selenetane |
InChI |
InChI=1S/C3H6Se/c1-2-4-3-1/h1-3H2 |
Clave InChI |
DXXRZJJTOQMGQF-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)



![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)

![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

